

FT-IR and Mass spectrometry of 6-Bromo-2-methylbenzo[d]oxazole

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Compound of Interest

Compound Name: 6-Bromo-2-methylbenzo[d]oxazole

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Bromo-2-methylbenzo[d]oxazole**

Abstract

This technical guide provides a comprehensive analysis of **6-Bromo-2-methylbenzo[d]oxazole**, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2][3] As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep dive into the causality behind the spectroscopic features observed in Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will explore the principles, detail robust experimental protocols, and interpret the resulting spectra to provide an unambiguous structural confirmation of the title compound. This guide is designed for researchers, scientists, and drug development professionals who rely on precise analytical characterization to advance their work with benzoxazole-based scaffolds.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] **6-Bromo-2-methylbenzo[d]oxazole** (C_8H_6BrNO) serves as a versatile building block in the synthesis of more complex, biologically

active molecules.^[6]^[7] The strategic placement of a bromine atom provides a reactive site for cross-coupling reactions, while the methyl group can influence molecular conformation and binding affinity.^[6]

Given its foundational role, the unequivocal structural confirmation of **6-Bromo-2-methylbenzo[d]oxazole** is paramount. This guide establishes a self-validating analytical workflow using the synergistic techniques of FT-IR and Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending), resulting in a unique spectral fingerprint.

Experimental Protocol: FT-IR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, minimal sample preparation, and reproducibility, making it a highly trustworthy protocol for solid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and performing a background scan.
- Sample Application: Place a small amount (1-2 mg) of solid **6-Bromo-2-methylbenzo[d]oxazole** powder directly onto the ATR crystal.
- Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. This step is critical for achieving a high-quality spectrum with good signal-to-noise.
- Data Acquisition: Collect the spectrum over a standard range of 4000–400 cm^{-1} . Co-add a minimum of 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.

- Post-Acquisition: Clean the crystal thoroughly before analyzing the next sample to prevent cross-contamination.

FT-IR Analysis Workflow



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Caption: Workflow for FT-IR analysis using the ATR method.

Spectral Interpretation for 6-Bromo-2-methylbenzo[d]oxazole

The FT-IR spectrum provides clear evidence for the key structural components of the molecule. The expected absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale & Significance
3100-3000	C-H Stretch	Aromatic (Benzene Ring)	Confirms the presence of the aromatic system. These peaks are typically of medium to weak intensity and appear at higher frequencies than aliphatic C-H stretches. [8]
2980-2850	C-H Stretch	Aliphatic (Methyl Group)	Indicates the presence of the -CH ₃ group. These absorptions are crucial for confirming the "2-methyl" substitution. [8]
~1650-1610	C=N Stretch	Oxazole Ring	A characteristic and strong absorption for the imine functionality within the heterocyclic ring, confirming the oxazole structure. [4] [9]
~1600-1450	C=C Stretch	Aromatic Ring	Multiple bands of varying intensity confirm the benzene ring backbone. Their precise positions can hint at the substitution pattern. [8]

~1250-1200	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether (Oxazole)	A strong, characteristic band for the ether linkage within the oxazole ring, a key identifier of the benzoxazole system.[10]
	C-H Out-of-Plane Bend	Aromatic Ring	The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong bands are expected in this region.[8]
	C-Br Stretch	Bromo-Aryl	A medium to strong absorption in the lower frequency "fingerprint" region, providing direct evidence for the bromine substituent. [1]

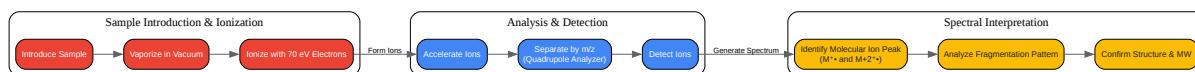
Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this analysis, Electron Ionization (EI) is the chosen method. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize (typically by losing an electron to form a radical cation, $M^{+\bullet}$) and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a distinct fragmentation pattern that reveals the molecule's structure.[11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a microgram-level quantity of **6-Bromo-2-methylbenzo[d]oxazole** into the mass spectrometer, typically via a direct insertion probe or GC inlet.
- Ionization: Volatilize the sample in a high-vacuum source chamber and bombard it with a 70 eV electron beam. This standard energy level ensures reproducible fragmentation patterns that are comparable across different instruments, a cornerstone of a trustworthy method.
- Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole).
- Detection: Scan the desired mass range (e.g., m/z 40-300) to detect the ions. The detector measures the abundance of each ion at a specific m/z.

Mass Spectrometry Analysis Workflow



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Caption: Workflow for Mass Spectrometry analysis using the EI method.

Spectral Interpretation for 6-Bromo-2-methylbenzo[d]oxazole

The molecular formula is C₈H₆BrNO. The molecular weight is 210.96 g/mol for the ⁷⁹Br isotope and 212.96 g/mol for the ⁸¹Br isotope.[12][13]

The Molecular Ion Peak ($M^{+\bullet}$): A Definitive Signature The most critical diagnostic feature is the molecular ion region. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity separated by 2 m/z units.^[14] This "doublet" at m/z 211 and m/z 213 is an unmistakable confirmation of a molecule containing a single bromine atom.

Predicted Fragmentation Pattern The fragmentation of the molecular ion provides further structural proof. The stability of the benzoxazole ring influences the fragmentation pathways.

m/z (for ^{79}Br)	m/z (for ^{81}Br)	Fragment Identity	Fragmentation Pathway
211	213	$[\text{C}_8\text{H}_6\text{BrNO}]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
196	198	$[\text{C}_7\text{H}_3\text{BrNO}]^{+\bullet}$	Loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion.
132	132	$[\text{C}_8\text{H}_6\text{NO}]^+$	Loss of a bromine radical ($\bullet\text{Br}$) from the molecular ion.
104	104	$[\text{C}_7\text{H}_4\text{N}]^+$	Subsequent loss of carbon monoxide (CO) from the $[\text{M-Br}]^+$ fragment.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust and self-validating framework for the characterization of **6-Bromo-2-methylbenzo[d]oxazole**. FT-IR confirms the presence of all key functional groups—the aromatic system, the methyl substituent, the C=N and C-O-C bonds of the oxazole ring, and the C-Br bond. Mass spectrometry definitively establishes the molecular weight and confirms the presence of a single bromine atom through its characteristic $M^{+\bullet}/M+2^{+\bullet}$ isotopic pattern, while the fragmentation analysis corroborates the connectivity of the molecular structure. This detailed analytical guide provides researchers with the necessary protocols and interpretative logic to

confidently identify and utilize this important chemical building block in their drug discovery and development endeavors.

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